molecular formula C10H7ClFNO2 B6181151 methyl 6-chloro-4-fluoro-1H-indole-2-carboxylate CAS No. 2122543-37-5

methyl 6-chloro-4-fluoro-1H-indole-2-carboxylate

Cat. No.: B6181151
CAS No.: 2122543-37-5
M. Wt: 227.6
InChI Key:
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Description

Methyl 6-chloro-4-fluoro-1H-indole-2-carboxylate is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in various natural products and drugs. This compound is characterized by the presence of a chlorine atom at the 6th position, a fluorine atom at the 4th position, and a carboxylate ester group at the 2nd position of the indole ring. The unique substitution pattern of this compound makes it an interesting subject for chemical and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 6-chloro-4-fluoro-1H-indole-2-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a substituted aniline, the compound can be synthesized through a series of reactions including halogenation, nitration, reduction, and cyclization .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The use of catalysts, controlled temperature, and pressure conditions are crucial in scaling up the production process. The choice of solvents and reagents is also optimized to minimize environmental impact and ensure cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

Methyl 6-chloro-4-fluoro-1H-indole-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated or alkylated derivatives, while oxidation and reduction can lead to the formation of different functionalized indoles .

Scientific Research Applications

Methyl 6-chloro-4-fluoro-1H-indole-2-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 6-chloro-4-fluoro-1H-indole-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 6-fluoro-1H-indole-2-carboxylate
  • Methyl 4-chloro-1H-indole-2-carboxylate
  • Methyl 6-chloro-1H-indole-2-carboxylate

Uniqueness

Methyl 6-chloro-4-fluoro-1H-indole-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chlorine and fluorine atoms in the indole ring enhances its reactivity and potential for diverse applications compared to similar compounds .

Properties

CAS No.

2122543-37-5

Molecular Formula

C10H7ClFNO2

Molecular Weight

227.6

Purity

95

Origin of Product

United States

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